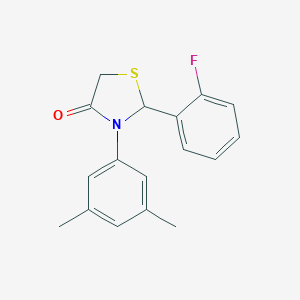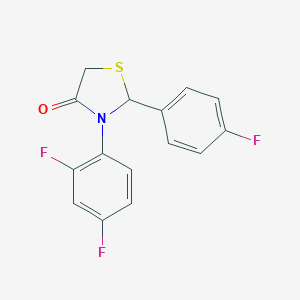
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide, also known as AB7, is a sulfonamide compound that has gained significant attention in recent years due to its potential applications in scientific research. AB7 is a versatile molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the inhibition of protein-protein interactions through the binding of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide to a specific site on one of the proteins involved in the interaction. This binding prevents the interaction from occurring, allowing researchers to study the effects of the inhibited interaction on biological processes.
Biochemical and Physiological Effects:
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. One of the most significant effects of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is its ability to selectively inhibit protein-protein interactions. This inhibition can lead to changes in various biological processes, including signal transduction, gene expression, and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit specific protein-protein interactions. This selectivity allows researchers to investigate the role of specific interactions in various biological processes. However, one limitation of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is that it may not be effective in inhibiting all protein-protein interactions, as the binding site for N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is specific to certain interactions.
Future Directions
There are several future directions for the use of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in scientific research. One potential direction is the development of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide-based therapeutics for the treatment of various diseases. Another direction is the investigation of the role of specific protein-protein interactions in various biological processes, using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a tool for selective inhibition. Additionally, the development of new N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide derivatives with improved selectivity and potency could lead to further applications in scientific research.
Synthesis Methods
The synthesis of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and yields N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of applications in scientific research. One of the most significant applications of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is in the study of protein-protein interactions. N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide can be used as a tool to selectively inhibit the interactions between specific proteins, allowing researchers to investigate the role of these interactions in various biological processes.
properties
Product Name |
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-tert-butyl-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-6-10-16-20(17,18)14-11-12(15(3,4)5)8-9-13(14)19-7-2/h6,8-9,11,16H,1,7,10H2,2-5H3 |
InChI Key |
ZBNCBIJYBIBOEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)